
Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- is a compound that belongs to the quinoline family, which is known for its wide range of applications in medicinal and synthetic organic chemistry. This compound features a quinoline core with a 4-(2-(1-pyrrolidinyl)ethoxy) substituent, making it a unique and versatile molecule in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 4-(2-(1-pyrrolidinyl)ethoxy)-quinoline, can be achieved through various methods. One common approach involves the use of transition-metal-free synthesis, where a carbanion of tert-butyl 3-(1-pyrrolidinyl)crotonate adds to nitrobenzenes to form σH-adducts. These adducts, in the presence of pivaloyl chloride and triethylamine, are converted into 3-(1-pyrrolidinyl)quinolines or 3-(1-pyrrolidinyl)quinoline 1-oxides . Another method includes the use of microwave irradiation, clay catalysts, one-pot reactions, solvent-free conditions, ionic liquids, ultrasound promotion, and photocatalytic synthesis .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using efficient and sustainable methods. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in industrial settings to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline 1-oxides.
Reduction: Reduction reactions can convert quinoline derivatives into their corresponding reduced forms.
Substitution: Substitution reactions, such as the Suzuki–Miyaura coupling, can be used to introduce different substituents onto the quinoline core.
Common Reagents and Conditions
Oxidation: Peracids are commonly used for the oxidation of quinolines.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include quinoline 1-oxides, reduced quinoline derivatives, and substituted quinolines with various functional groups .
Wissenschaftliche Forschungsanwendungen
Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to bind to various biological targets, such as enzymes and receptors, leading to its bioactive effects. The pyrrolidinyl substituent enhances its binding affinity and selectivity, contributing to its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- can be compared with other similar compounds, such as:
Pyrrolidine derivatives: Compounds with a pyrrolidine ring exhibit diverse biological activities and are used in various medicinal applications.
The uniqueness of quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- lies in its specific substituent pattern, which enhances its biological activity and selectivity compared to other quinoline and pyrrolidine derivatives .
Eigenschaften
CAS-Nummer |
32226-69-0 |
|---|---|
Molekularformel |
C15H18N2O |
Molekulargewicht |
242.32 g/mol |
IUPAC-Name |
4-(2-pyrrolidin-1-ylethoxy)quinoline |
InChI |
InChI=1S/C15H18N2O/c1-2-6-14-13(5-1)15(7-8-16-14)18-12-11-17-9-3-4-10-17/h1-2,5-8H,3-4,9-12H2 |
InChI-Schlüssel |
ZSQDIESIQHUWMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCOC2=CC=NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


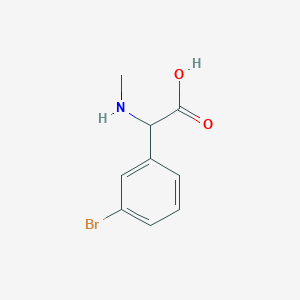
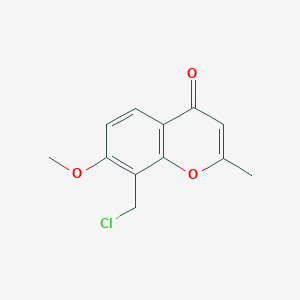

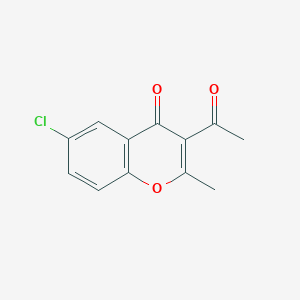
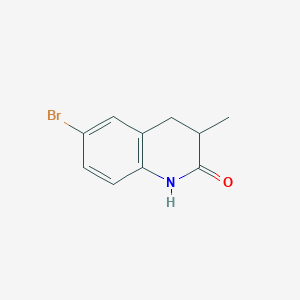
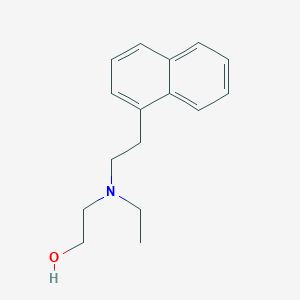
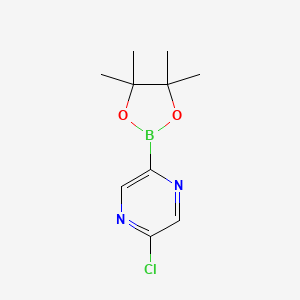
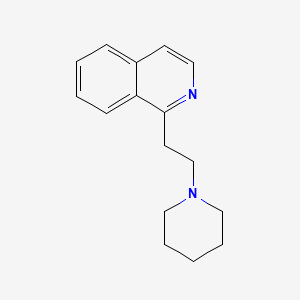
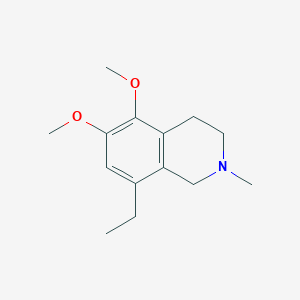
![2,6-Diethyl-4-[methoxy(dimethyl)silyl]aniline](/img/structure/B11872139.png)


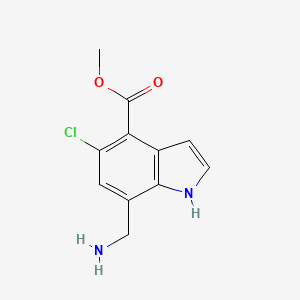
![(3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol](/img/structure/B11872167.png)
